2-Naphthylzinc bromide
CAS No.: 1246026-65-2
Cat. No.: VC11662612
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246026-65-2 |
|---|---|
| Molecular Formula | C10H7BrZn |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | bromozinc(1+);2H-naphthalen-2-ide |
| Standard InChI | InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | OAXMJNOKNROZBO-UHFFFAOYSA-M |
| SMILES | C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br |
| Canonical SMILES | C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Structural Features
2-Naphthylzinc bromide belongs to the class of organozinc halides, with the molecular formula C₁₀H₇ZnBr. The structure consists of a zinc center coordinated to a 2-naphthyl group (a bicyclic aromatic system) and a bromide ion. The naphthyl moiety contributes to the compound’s stability and influences its reactivity in substitution and coupling reactions.
Key Structural Attributes:
-
Coordination Geometry: Tetrahedral around the zinc atom, with the naphthyl group, bromide, and two solvent molecules (e.g., THF) in solution.
-
Bond Lengths: Zn–C bond lengths typically range between 1.93–2.02 Å, while Zn–Br bonds measure approximately 2.35 Å .
Synthetic Methodologies
Direct Synthesis via Zinc Insertion
The most common route involves the reaction of 2-bromonaphthalene with activated zinc metal. This method, adapted from classical organozinc preparation techniques, proceeds under inert atmospheres to prevent oxidation:
Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature: Reflux (66–70°C for THF).
-
Activation: Zinc dust is often pre-treated with 1,2-dibromoethane or iodine to remove surface oxides .
Yield: 70–85%, depending on zinc activity and solvent purity.
Transmetallation from Grignard Reagents
An alternative approach involves transmetallation of 2-naphthylmagnesium bromide with zinc bromide:
Advantages: Higher selectivity and reduced byproducts compared to direct zinc insertion.
Limitations: Requires strict moisture-free conditions to avoid protonation of the Grignard reagent.
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (THF, DMF) and moderately soluble in ethers. Insoluble in hydrocarbons (hexane, toluene).
-
Stability: Sensitive to oxygen and moisture, necessitating storage under argon or nitrogen. Decomposes above 120°C, releasing zinc oxides and naphthalene derivatives.
Thermal and Spectroscopic Data
| Property | Value/Description | Method/Instrument |
|---|---|---|
| Melting Point | Decomposes without melting | Differential Scanning Calorimetry |
| (THF) | δ 7.2–8.1 (m, 7H, naphthyl protons) | 400 MHz NMR Spectrometer |
| δ 125–140 (aromatic carbons), δ 30 (Zn–C) | 100 MHz NMR Spectrometer | |
| IR (KBr) | 450 cm⁻¹ (Zn–Br stretch) | FT-IR Spectrometer |
Reactivity and Applications in Organic Synthesis
Negishi Cross-Coupling Reactions
2-Naphthylzinc bromide is a pivotal reagent in Negishi couplings, enabling the formation of biaryl structures when paired with palladium catalysts:
Applications:
-
Synthesis of antiviral agents (e.g., rilpivirine derivatives) .
-
Construction of organic light-emitting diodes (OLEDs) via aryl-aryl bond formation.
Nucleophilic Additions
The compound participates in conjugate additions to α,β-unsaturated carbonyls, yielding naphthyl-substituted ketones and esters:
Key Advantage: Superior regioselectivity compared to Grignard reagents.
Recent Advancements and Future Directions
Catalytic Asymmetric Reactions
Recent studies explore chiral ligands (e.g., BINAP) to enable enantioselective couplings of 2-naphthylzinc bromide, expanding its utility in pharmaceutical synthesis .
Green Chemistry Initiatives
Efforts to replace THF with biodegradable solvents (e.g., 2-methyltetrahydrofuran) aim to reduce environmental impact without compromising yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume